Tofacitinib-13C3
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Overview
Description
Tofacitinib-13C3 is a labeled variant of Tofacitinib, a Janus kinase inhibitor used primarily for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis . The “13C3” label indicates that three carbon atoms in the molecule are replaced with the carbon-13 isotope, which is often used in scientific research to trace the metabolic pathways and interactions of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tofacitinib-13C3 involves the incorporation of carbon-13 labeled intermediates into the standard synthetic route of Tofacitinib. One of the key intermediates in the synthesis is (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine, which is then converted to Tofacitinib . The reaction conditions typically involve the use of catalysts such as palladium hydroxide in ethanol and acetic acid, and the reactions are carried out at elevated temperatures .
Industrial Production Methods
The industrial production of this compound follows similar steps to the laboratory synthesis but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Tofacitinib-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by enzymes such as cytochrome P450.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the nitrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Sodium borohydride can be used for reduction reactions.
Substitution: Halogenated solvents and bases like potassium carbonate are often used.
Major Products
The major products formed from these reactions depend on the specific conditions but can include various oxidized or reduced forms of this compound .
Scientific Research Applications
Tofacitinib-13C3 is widely used in scientific research due to its labeled carbon atoms, which allow for detailed metabolic and pharmacokinetic studies. Its applications include:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic fate of Tofacitinib in biological systems.
Medicine: Used in clinical trials to trace the distribution and metabolism of Tofacitinib in the human body.
Industry: Employed in the development of new formulations and delivery systems for Tofacitinib.
Mechanism of Action
Tofacitinib-13C3 exerts its effects by inhibiting Janus kinases, a group of enzymes involved in the signaling pathways of various cytokines. By inhibiting these enzymes, this compound reduces the activity of immune cells and decreases inflammation . The primary molecular targets are Janus kinase 1, Janus kinase 2, and Janus kinase 3, which play crucial roles in the immune response .
Comparison with Similar Compounds
Similar Compounds
Upadacitinib: Another Janus kinase inhibitor with higher selectivity for Janus kinase 1.
Baricitinib: Inhibits Janus kinase 1 and Janus kinase 2, used for similar indications.
Ruxolitinib: Primarily inhibits Janus kinase 1 and Janus kinase 2, used in the treatment of myelofibrosis.
Uniqueness
Tofacitinib-13C3 is unique due to its carbon-13 labeling, which allows for detailed tracing studies that are not possible with the unlabeled compound. This makes it particularly valuable in research settings where understanding the precise metabolic pathways and interactions is crucial .
Properties
Molecular Formula |
C16H20N6O |
---|---|
Molecular Weight |
315.35 g/mol |
IUPAC Name |
3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxo(1,2,3-13C3)propanenitrile |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1/i3+1,6+1,14+1 |
InChI Key |
UJLAWZDWDVHWOW-LJRKRFOESA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)[13C](=O)[13CH2][13C]#N |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N |
Origin of Product |
United States |
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